molecular formula C19H22BFO3 B1460618 1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246642-41-9

1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No. B1460618
CAS RN: 2246642-41-9
M. Wt: 328.2 g/mol
InChI Key: XHZWKPAJWCPRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H22BFO3 . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized from 1,3,2-Dioxaborolane-4,5-dicarboxylic acid, 2-phenyl-, 4,5-bis (1-methylethyl) ester, (4R,5R)- and Ethylene glycol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center, surrounded by carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.19 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .

Scientific Research Applications

DFB has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amines, alcohols, and polymers. Additionally, it has been used in the synthesis of pharmaceutical drugs, as well as in the production of polymers and other materials.

Mechanism of Action

Target of Action

Compounds of this class are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, it can be inferred that the compound indirectly influences the biochemical pathways associated with these substances.

Result of Action

The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors, contributing to the production of a wide range of chemical products.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is also relatively non-toxic. Additionally, it is a versatile compound that can be used in a variety of reactions. However, DFB does have some limitations. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

DFB has a wide range of potential applications. It could be used in the synthesis of novel drugs and materials, as well as in the development of more efficient catalysts. Additionally, it could be used to develop new methods for the synthesis of complex organic molecules. Finally, it could be used to study the biochemical and physiological effects of boron-containing compounds.

Safety and Hazards

This compound may pose certain hazards. It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZWKPAJWCPRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Reactant of Route 3
Reactant of Route 3
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Reactant of Route 4
Reactant of Route 4
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Reactant of Route 5
Reactant of Route 5
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Reactant of Route 6
Reactant of Route 6
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.